molecular formula C11H13N3OS B11094200 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

Cat. No.: B11094200
M. Wt: 235.31 g/mol
InChI Key: KFBNGLIIGYSOMP-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE is a heterocyclic compound that contains both pyrrole and thiophene rings

Preparation Methods

The synthesis of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol . The reaction typically proceeds with good yields and can be monitored using thin-layer chromatography (TLC).

Chemical Reactions Analysis

4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbohydrazide

InChI

InChI=1S/C11H13N3OS/c1-7-8(2)16-11(9(7)10(15)13-12)14-5-3-4-6-14/h3-6H,12H2,1-2H3,(H,13,15)

InChI Key

KFBNGLIIGYSOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NN)N2C=CC=C2)C

Origin of Product

United States

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